2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride
Description
2-(1-Methylpyrazol-4-yl)ethanimidamide hydrochloride is a synthetic amidine derivative characterized by a pyrazole ring substituted with a methyl group at the 1-position and an ethanimidamide backbone. Pyrazole-containing compounds are widely explored for their pharmacological properties, including kinase inhibition and nitric oxide synthase (NOS) modulation .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-10-4-5(3-9-10)2-6(7)8;/h3-4H,2H2,1H3,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTBVIIQXOQIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride typically involves the reaction of 1-methylpyrazole with ethanimidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride is widely utilized in scientific research due to its diverse applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethanimidamide derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity:
Key Structural and Functional Comparisons:
Substituent Effects on Physicochemical Properties
- Halogenated Derivatives : Compounds with chlorophenyl groups (e.g., 2-(3-chlorophenyl)- and 2-(2,6-dichlorophenyl)-) exhibit higher melting points and molecular weights due to halogen electronegativity and intermolecular forces .
- Heterocyclic Substituents : Pyrazole (target compound) and thiophene (CAS 6449-64-5) groups introduce distinct electronic profiles. Thiophene’s sulfur atom may enhance π-π stacking, while pyrazole’s nitrogen atoms facilitate hydrogen bonding .
Synthetic Yields and Methods
- Ethanimidamide derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in , compound 24) are synthesized in higher yields (93%) compared to electron-donating substituents (e.g., 4-chlorophenyl, 58%), likely due to stabilized intermediate formation .
Biological Activity Enzyme Inhibition: 1400W (dihydrochloride) demonstrates potent NOS inhibition, attributed to its aminomethylphenyl group’s interaction with the enzyme’s active site . The target compound’s pyrazole group may similarly modulate enzyme activity but requires empirical validation.
Q & A
Q. How can researchers design derivatives to mitigate off-target effects while retaining potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
